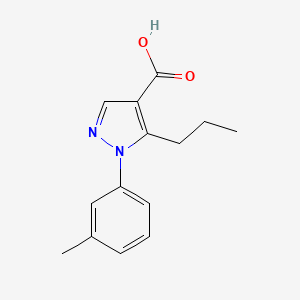
4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole
Overview
Description
“4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a type of five-membered triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides . A series of 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents around the core structures . In the five-membered ring, a maximum of two types of positional arrangement of nitrogen atoms led to the formation of two substantial isomers, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These properties make them important in organocatalysis, agrochemicals, and materials science .Scientific Research Applications
Synthesis and Chemical Properties
4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole derivatives are explored extensively in the synthesis of heterocyclic compounds due to their significance in organic chemistry and medicinal chemistry. The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves various strategies aimed at introducing functional diversity and bioactivity. These compounds serve as core scaffolds for designing receptor ligands to enhance pharmacokinetic properties, demonstrating a broad spectrum of biological activities (Moulin et al., 2010).
Material Science and Corrosion Inhibition
Research has shown the effective use of 1,2,4-triazole derivatives as corrosion inhibitors for metals in acidic environments. These compounds exhibit excellent inhibitory efficiency by adsorbing onto metal surfaces and forming protective layers, significantly reducing corrosion rates. The efficiency of such inhibitors depends on the substituents present in the molecule, highlighting the importance of chemical modification for optimizing performance (Bentiss et al., 2007).
Catalysis
This compound and its derivatives have been explored as ligands in catalysis. Complexes formed with metals such as ruthenium and rhodium have been studied for their catalytic activities in oxidation and transfer hydrogenation reactions. These studies provide insights into the role of triazole-based ligands in enhancing the efficiency and selectivity of catalytic processes (Saleem et al., 2013).
Corrosion Inhibitor for Mild Steel
The green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole and its application as a corrosion inhibitor for mild steel in acidic medium have been investigated. This research demonstrates the potential of triazole derivatives in protecting industrial materials against corrosion, contributing to the development of more sustainable and environmentally friendly corrosion inhibitors (Fernandes et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that triazoles, in general, can act as dna synthesis inhibitors . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Given that triazoles can inhibit DNA synthesis , it is plausible that this compound may affect pathways related to DNA replication and cell division. The downstream effects of these interactions require further investigation.
Result of Action
As a potential DNA synthesis inhibitor , it may cause cell cycle arrest or apoptosis, but this is speculative and requires experimental validation.
Properties
IUPAC Name |
4-benzyl-3-chloro-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-18-17-14(13-9-5-2-6-10-13)19(15)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBSCDFIIDPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)


![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)




